甘油-1,3-13C2

描述

Glycerol-1,3-13C2 is a useful research compound. Its molecular formula is C3H8O3 and its molecular weight is 94.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality Glycerol-1,3-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycerol-1,3-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

可持续生物炼制工艺

甘油-1,3-13C2 在可持续生物炼制工艺中起着重要作用。 它是一种很有前景的生物质资源,在生物柴油生产过程中以副产品的形式大量获得 . 这激发了人们对开发新的增值技术的兴趣,以通过可持续工艺从甘油生产高价值的大宗化学品 .

1,3-丙二醇的生产

甘油的氢解反应会产生重要的商品化学品,如丙二醇、丙醇和乙二醇 . 特别是,甘油选择性氢解生成1,3-丙二醇在液相和气相反应过程中均有进行 .

化学反应中的中间体

甘油-1,3-13C2 可用作各种化学反应中的中间体 . 其三碳结构使其成为一种多功能化合物,可以参与各种化学转化 .

溶剂

甘油-1,3-13C2 可用作各种化学反应中的溶剂 . 其极性性质和形成氢键的能力使其成为许多有机和无机化合物的极佳溶剂 .

蛋白质稳定剂

安全和危害

作用机制

Target of Action

Glycerol-1,3-13C2, also known as 1,2,3-Propanetriol-1,3-13C2, is a labeled analogue of glycerol . Glycerol is a significant biomolecule and is the structural backbone of triacylglycerol molecules . It can also be converted to a glycolytic substrate for subsequent metabolism .

Mode of Action

The mode of action of Glycerol-1,3-13C2 is similar to that of glycerol. It interacts with its targets, such as enzymes and proteins, and can cause changes in their structure and function . .

Biochemical Pathways

Glycerol is involved in several biochemical pathways. For instance, it plays a role in the glycerolipid metabolism pathway, where it is converted into glycerol 3-phosphate by the enzyme glycerol kinase . Glycerol-1,3-13C2, being an analogue of glycerol, is expected to participate in similar biochemical pathways.

Pharmacokinetics

Glycerol, the compound it is an analogue of, is known to have a serum concentration of approximately 005 mmol/L at rest, which can increase to 030 mmol/L during increased lipolysis associated with prolonged exercise or caloric restriction .

属性

IUPAC Name |

(1,3-13C2)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C([13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481900 | |

| Record name | Glycerol-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102088-01-7 | |

| Record name | Glycerol-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

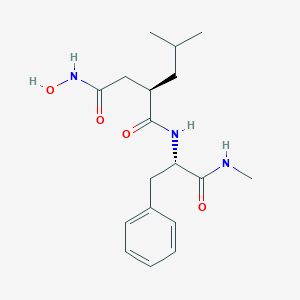

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

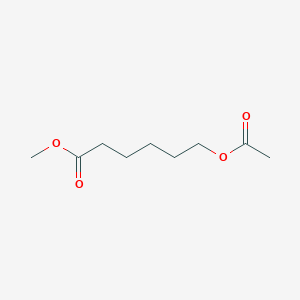

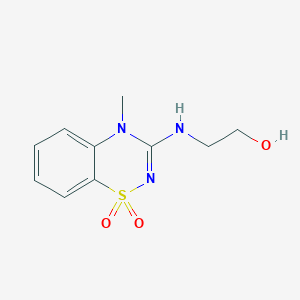

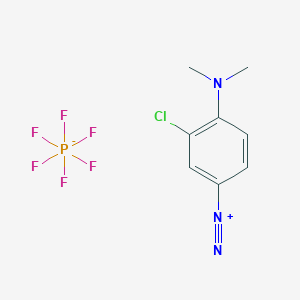

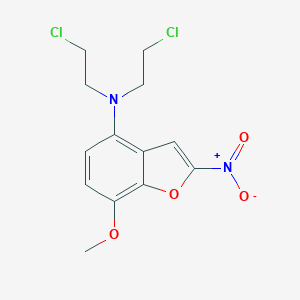

Feasible Synthetic Routes

Q1: What is the significance of using Glycerol-1,3-¹³C₂ in this study?

A1: Glycerol-1,3-¹³C₂ is a specifically labeled form of glycerol where the two terminal carbon atoms (C1 and C3) are replaced with the ¹³C isotope. This isotopic labeling allows researchers to track the fate of these specific carbon atoms during the glycerol oxidation reaction (GOR) on the BiVO₄ photoanode. By analyzing the distribution of ¹³C in the reaction products, researchers can gain insights into the reaction mechanism, specifically regarding the occurrence of C-C bond cleavage and C-C bond formation (coupling) events. []

Q2: How does the use of Glycerol-1,3-¹³C₂ help in understanding C-C coupling during glycerol oxidation?

A2: By using Glycerol-1,3-¹³C₂ and analyzing the product distribution, researchers can determine if the resulting glycolaldehyde molecules contain one or two ¹³C atoms. The presence of two ¹³C atoms in glycolaldehyde would confirm that C-C coupling occurred between two C1 units originating from different glycerol molecules. This information is crucial for understanding the complex interplay of C-C cleavage and coupling reactions during photoelectrochemical GOR on BiVO₄ and provides valuable insights for optimizing the process for selective product formation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)